

An In-depth Technical Guide to (6-phenylpyridin-3-yl)boronic acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (6-phenylpyridin-3-yl)boronic Acid

Cat. No.: B137564

[Get Quote](#)

CAS Number: 155079-10-0

This technical guide provides a comprehensive overview of **(6-phenylpyridin-3-yl)boronic acid**, a key building block in modern organic synthesis, particularly within the realms of medicinal chemistry and drug discovery. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed information on its chemical properties, synthesis, analysis, and applications.

Chemical Properties and Data

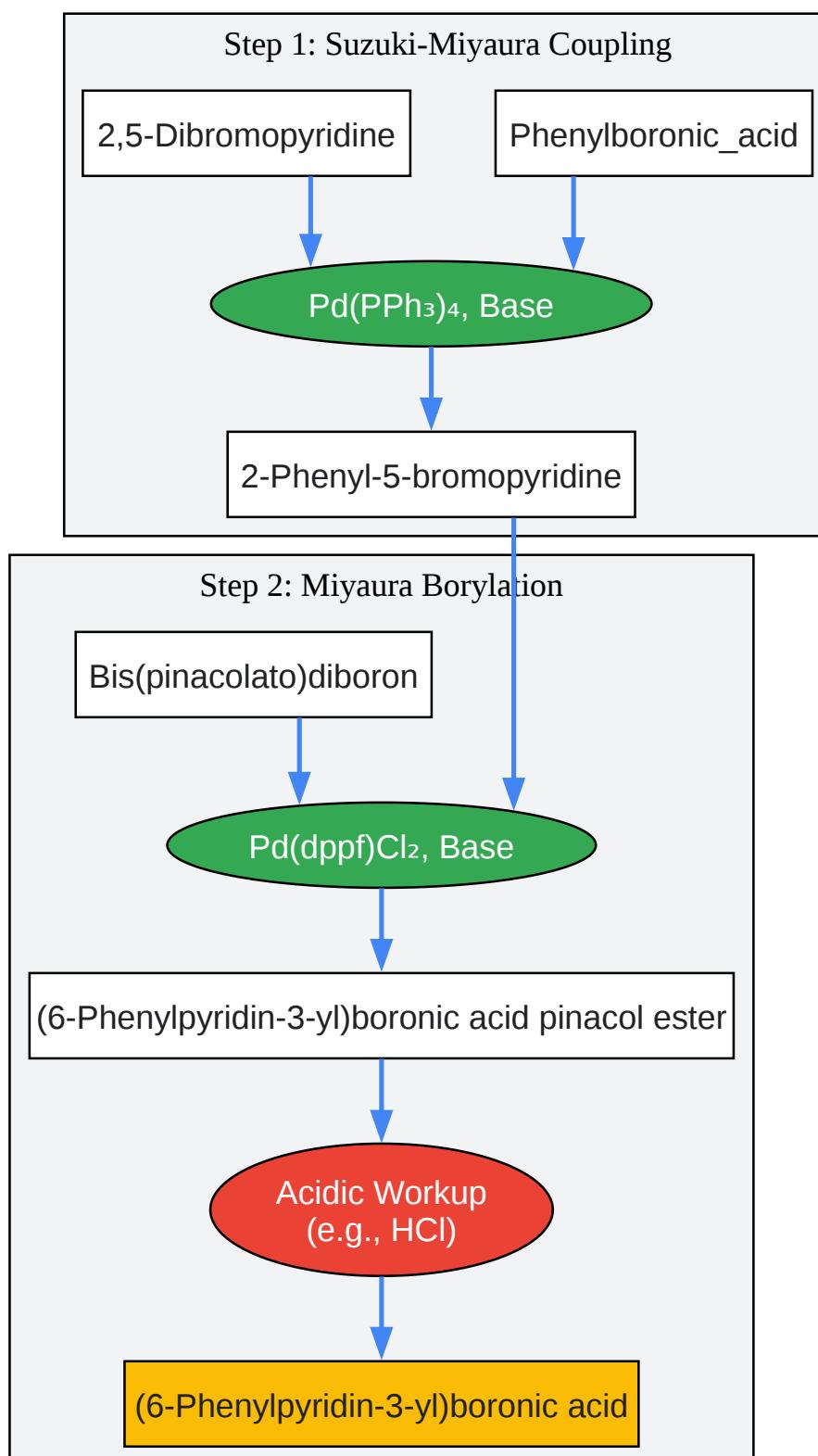
(6-Phenylpyridin-3-yl)boronic acid is a stable, solid organoboron compound. Its structure, featuring a phenyl group attached to a pyridine ring which in turn bears a boronic acid moiety, makes it a versatile reagent for forming carbon-carbon bonds through transition metal-catalyzed cross-coupling reactions.^[1] Boronic acids, in general, are considered "green" compounds as they ultimately degrade to the environmentally benign boric acid.^[1]

Table 1: Physicochemical Properties of **(6-phenylpyridin-3-yl)boronic acid**

Property	Value	Reference(s)
CAS Number	155079-10-0	[2] [3]
Molecular Formula	C ₁₁ H ₁₀ BNO ₂	[2] [3]
Molecular Weight	199.01 g/mol	[2]
IUPAC Name	(6-phenylpyridin-3-yl)boronic acid	[2]
Appearance	Solid (typically off-white to yellow powder)	[2]
Purity	Commercially available with $\geq 95\%$ purity	[2]
Storage	Store under inert gas	[2]

Table 2: Representative Analytical Data

The following table presents expected analytical data for **(6-phenylpyridin-3-yl)boronic acid** based on typical values for related arylboronic acids and pyridinyl moieties.[\[4\]](#)[\[5\]](#)


Analysis	Expected Results
¹ H NMR (DMSO-d ₆ , 400 MHz)	δ (ppm): 9.10 (s, 1H), 8.30 (d, 1H), 8.15 (d, 2H), 8.10 (s, 2H, B(OH) ₂), 8.05 (d, 1H), 7.50 (m, 3H)
¹³ C NMR (DMSO-d ₆ , 101 MHz)	δ (ppm): 159.0, 145.0, 140.0, 138.5, 135.0, 130.0, 129.5, 127.0, 125.0 (Note: Carbon attached to Boron may be unobserved or broad)
¹¹ B NMR (DMSO-d ₆ , 128 MHz)	δ (ppm): 28.0 - 30.0 (trigonal sp ² boronic acid)
HPLC-UV	Retention time is dependent on the specific method (column, mobile phase). Detection is typically performed at 254 nm.
LC-MS (ESI+)	[M+H] ⁺ = 200.08

Synthesis and Experimental Protocols

The synthesis of **(6-phenylpyridin-3-yl)boronic acid** can be achieved through several established methods for preparing pyridinyl boronic acids.^{[1][6]} A common and effective strategy involves a two-step process: a Suzuki-Miyaura cross-coupling to construct the 2-phenylpyridine core, followed by a Miyaura borylation to install the boronic acid group.

Proposed Synthetic Pathway

A plausible and efficient synthesis starts from the commercially available 2,5-dibromopyridine. The first step is a selective Suzuki-Miyaura coupling with phenylboronic acid, followed by a palladium-catalyzed borylation of the remaining bromo-substituent.

[Click to download full resolution via product page](#)

Proposed synthesis of **(6-phenylpyridin-3-yl)boronic acid**.

Detailed Experimental Protocols

The following protocols are representative methods adapted from established procedures for similar transformations.[\[4\]](#)[\[7\]](#)

Protocol 1: Synthesis of 2-Phenyl-5-bromopyridine (Intermediate)

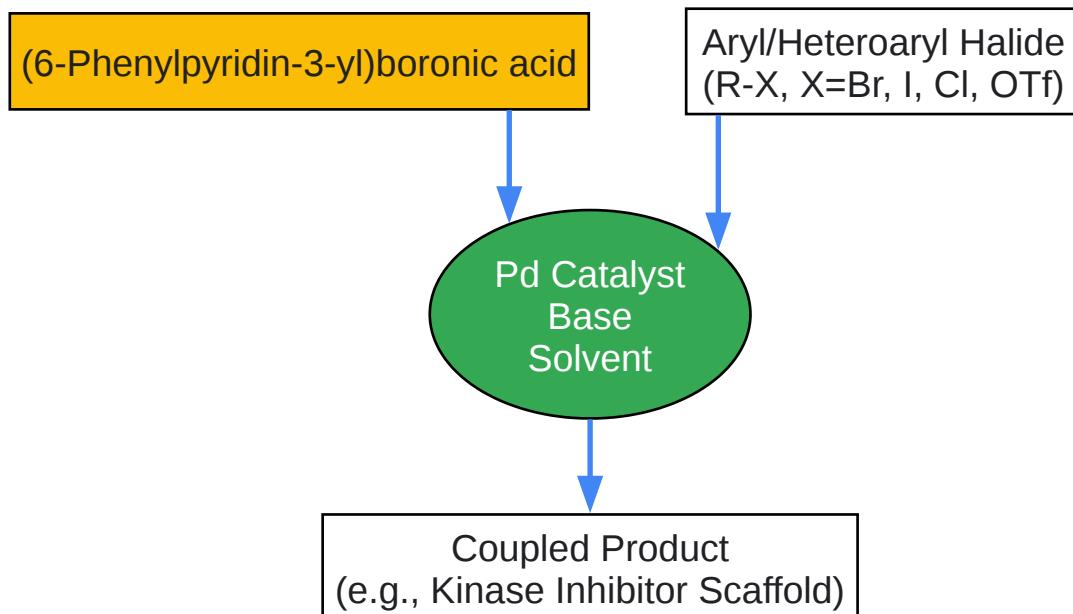
- **Reaction Setup:** To a flame-dried Schlenk flask under an argon atmosphere, add 2,5-dibromopyridine (1.0 eq.), phenylboronic acid (1.05 eq.), and a suitable base such as potassium carbonate (K_2CO_3 , 2.0 eq.).
- **Solvent Addition:** Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 v/v).
- **Catalyst Addition:** Add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) [$Pd(PPh_3)_4$] (0.05 eq.).
- **Reaction:** Heat the mixture to reflux (e.g., 90-100 °C) and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
- **Work-up:** Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.
- **Purification:** Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield 2-phenyl-5-bromopyridine.

Protocol 2: Synthesis of **(6-phenylpyridin-3-yl)boronic acid**

- **Reaction Setup:** In a dry Schlenk flask under argon, combine 2-phenyl-5-bromopyridine (1.0 eq.), bis(pinacolato)diboron (B_2Pin_2) (1.1 eq.), and potassium acetate ($KOAc$, 1.5 eq.).
- **Solvent Addition:** Add a degassed anhydrous solvent such as 1,4-dioxane or toluene.
- **Catalyst Addition:** Add the palladium catalyst, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [$Pd(dppf)Cl_2$] (0.03 eq.).

- Reaction: Heat the mixture to 80-100 °C and stir for 8-16 hours. Monitor the formation of the pinacol ester intermediate by TLC or GC-MS.
- Work-up and Hydrolysis: After cooling, filter the reaction mixture through a pad of celite. Concentrate the filtrate. To the crude pinacol ester, add a mixture of tetrahydrofuran (THF) and 2M aqueous HCl. Stir vigorously at room temperature for 4-6 hours to effect hydrolysis.
- Purification: Neutralize the mixture carefully with a base (e.g., NaHCO₃). Extract the product with an organic solvent like ethyl acetate. Dry the combined organic layers, concentrate, and purify the crude boronic acid by recrystallization or precipitation to obtain **(6-phenylpyridin-3-yl)boronic acid** as a solid.

Applications in Drug Discovery


Pyridinyl boronic acids are highly valued intermediates in medicinal chemistry. The pyridine nitrogen can act as a hydrogen bond acceptor, improving solubility and modulating pharmacokinetic properties, while the boronic acid functional group serves as a versatile handle for constructing complex molecular architectures via cross-coupling reactions.

Role as a Key Building Block in Kinase Inhibitors

The phenylpyridine scaffold is a common motif in a variety of kinase inhibitors. Kinases are critical enzymes in cell signaling pathways, and their dysregulation is implicated in numerous diseases, especially cancer. **(6-Phenylpyridin-3-yl)boronic acid** can be used in the crucial C-C bond-forming steps to synthesize these complex inhibitors. The Suzuki-Miyaura coupling is the most prominent application, where the boronic acid is coupled with an aryl or heteroaryl halide to assemble the final drug candidate or a key intermediate.

Representative Application: Suzuki-Miyaura Cross-Coupling

The primary utility of **(6-phenylpyridin-3-yl)boronic acid** is in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction forms a new carbon-carbon bond between the pyridine ring of the boronic acid and a carbon atom of an organic halide or triflate.

[Click to download full resolution via product page](#)

General workflow for Suzuki-Miyaura coupling.

Protocol 3: General Procedure for Suzuki-Miyaura Coupling

- Reaction Setup: In a reaction vial, combine **(6-phenylpyridin-3-yl)boronic acid** (1.2 eq.), the aryl or heteroaryl halide (1.0 eq.), a suitable base (e.g., K_2CO_3 , Na_2CO_3 , or Cs_2CO_3 , 2-3 eq.), and the palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$ or $\text{Pd}(\text{dppf})\text{Cl}_2$, 0.02-0.05 eq.).
- Solvent Addition: Add a degassed solvent system, such as a mixture of DME/water, toluene/ethanol/water, or dioxane/water.
- Reaction: Seal the vial and heat the mixture with stirring at a temperature between 80 °C and 110 °C until the starting halide is consumed (as monitored by TLC or LC-MS).
- Work-up: Cool the reaction mixture to room temperature. Dilute with water and extract with an appropriate organic solvent (e.g., ethyl acetate, DCM).
- Purification: Combine the organic extracts, wash with brine, dry over an anhydrous salt (e.g., MgSO_4 or Na_2SO_4), filter, and concentrate. Purify the crude product by flash column chromatography or recrystallization to obtain the desired coupled product.

Safety and Handling

(6-Phenylpyridin-3-yl)boronic acid should be handled in a well-ventilated fume hood by trained personnel. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.

Table 3: Hazard Information

Hazard Statement	Code
Harmful if swallowed	H302
Harmful in contact with skin	H312
Causes skin irritation	H315
Causes serious eye irritation	H319
Harmful if inhaled	H332
May cause respiratory irritation	H335

Data obtained from representative supplier safety data sheets.[\[2\]](#)

In case of contact, wash the affected area thoroughly with water. If inhaled, move to fresh air. Seek medical attention if irritation or other symptoms persist. For detailed safety information, consult the material safety data sheet (MSDS) from the supplier.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. par.nsf.gov [par.nsf.gov]

- 4. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ¹¹B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyridine | C17H20BNO2 | CID 53482118 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to (6-phenylpyridin-3-yl)boronic acid]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b137564#6-phenylpyridin-3-yl-boronic-acid-cas-number]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com